molecular formula C13H18N2O3S B2588030 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide CAS No. 899979-80-7

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide

Cat. No.: B2588030
CAS No.: 899979-80-7
M. Wt: 282.36
InChI Key: CWYQOVMXSDZYEO-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide is a synthetic small molecule featuring a 1,2-thiazinane-1,1-dioxide (sultam) ring system conjugated with a phenylpropionamide group, representing a promising scaffold in medicinal chemistry research . This compound belongs to a class of cyclic sulfonamide derivatives that have demonstrated significant potential as immunomodulators for the investigation of cancer and autoimmune diseases . The 1,2-thiazinane-1,1-dioxide moiety is a key structural feature that contributes to the molecule's bioactivity and stability profile, with related analogs showing promise as inhibitors of critical signaling pathways including the Hedgehog/Smoothened pathway, which is implicated in various malignancies and developmental disorders . In research applications, this compound serves as a valuable chemical tool for studying immune cell function and signal transduction mechanisms. The integration of the sulfonamide group within a saturated six-membered ring system enhances its metabolic stability and binding affinity to biological targets compared to acyclic sulfonamides . Researchers are investigating this chemical series for their potential to modulate protein-protein interactions in disease-relevant pathways. The propionamide side chain provides additional points for structural modification, allowing researchers to explore structure-activity relationships and optimize pharmacological properties. Key Research Applications: Chemical biology probe for immunology research; Lead compound for oncology drug discovery; Reference standard for analytical method development; Tool compound for mechanistic studies of sulfonamide-containing molecules. Structural Features: The molecular structure incorporates a fully saturated 1,2-thiazinane ring with sulfur in its highest oxidation state as a sulfone (1,1-dioxide), which enhances both electronic properties and aqueous solubility. The N-phenyl bridge connects the sultam ring system to the propionamide side chain, creating an extended conformation that may mimic biologically active scaffolds found in nature . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound following appropriate safety protocols in laboratory settings.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-19(15,17)18/h5-8H,2-4,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYQOVMXSDZYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide typically involves the formation of the thiazinane ring followed by the introduction of the phenylpropionamide group. One common method involves the reaction of a suitable precursor with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to form the cyclic sulfamoyl acetamide ester. This intermediate is then hydrolyzed using methanolic potassium hydroxide (KOH) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Modified Thiazinane Substituents

The thiazinane core in N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide can be compared to derivatives with varying substituents. For example:

Compound Substituents on Thiazinane Key Synthetic Steps Yield
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) Bromo, methylphenoxy Ring-opening with 4-bromo-3,5-dimethylphenol 66%
4-Methoxy-1,2-thiazepane-1,1-dioxide (34) Methoxy Cyclization under basic conditions N/A
Target Compound Phenyl-propionamide Likely via nucleophilic substitution or coupling N/A
  • Methoxy substituents (e.g., 34) increase electron density on the thiazinane ring, which could enhance nucleophilicity .
  • Synthetic Accessibility : The target compound’s synthesis may parallel methods for 35 and 34 , such as ring-opening or substitution reactions. However, the propionamide group’s introduction likely requires additional steps, such as amidation of a precursor aryl amine.

Propionamide-Containing Analogues in Different Scaffolds

Propionamide groups are common in bioactive molecules. Key comparisons include:

  • Pyrazole Derivatives : describes N-substituted pyrazolylmethyl propionamides (e.g., 6 and 7 ) synthesized via nucleophilic substitution of 4-chloromethylpyrazole with propionamide (moderate yields, ~50–60%). The target compound’s propionamide group, attached to a phenyl-thiazinane system, may exhibit distinct hydrogen-bonding or steric properties compared to pyrazole-based analogues .
  • Quinoline Derivatives: Patent data () highlights quinoline-based propionamides (e.g., N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)propionamide). These compounds demonstrate the role of propionamide in enhancing interactions with hydrophobic pockets in biological targets. The target compound’s thiazinane-phenyl scaffold may offer different conformational flexibility compared to the planar quinoline system .

Propionamide vs. Acetamide Derivatives

Replacing propionamide with acetamide alters physicochemical properties:

Property Propionamide (Target Compound) Acetamide (e.g., 40 in )
Chain Length C3 alkyl C2 alkyl
Lipophilicity (LogP) Higher Lower
Hydrogen-Bonding Capacity Similar Similar
  • Biological Implications : The longer propionamide chain may improve membrane permeability but reduce aqueous solubility compared to acetamide. This trade-off is critical in drug design .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires optimization of amidation steps, as seen in and . Yields for analogous thiazinane derivatives range from 32% (e.g., 36 ) to 80% (e.g., 38 ), suggesting that steric or electronic factors influence efficiency .
  • Spectroscopic Differentiation: IR and NMR spectra of the target compound would exhibit signals characteristic of the 1,1-dioxide thiazinane (e.g., S=O stretches at ~1150–1300 cm⁻¹) and propionamide (N-H stretches at ~3300 cm⁻¹), distinguishing it from pyrazole or quinoline-based analogues .

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide is a complex organic compound notable for its unique structural features, including a thiazinane ring that contributes to its potential biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula for this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 366.4 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Properties

Preliminary studies suggest that compounds containing thiazole and thiazinane structures often exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown promise against various bacterial strains.

2. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, thiazole-integrated compounds have demonstrated significant cytotoxic effects in various cancer cell lines, suggesting that this compound may also exhibit similar effects.

CompoundIC50 (µg/mL)Mechanism of Action
Thiazole derivative A1.61 ± 1.92Inhibition of cell cycle progression
Thiazole derivative B1.98 ± 1.22Induction of apoptosis
This compoundTBDTBD

3. Enzyme Inhibition

The compound may interact with specific enzymes or proteins within cellular pathways. Such interactions could modulate signaling pathways critical for cell survival and proliferation. However, detailed studies on the precise targets of this compound remain necessary to elucidate its mechanism of action.

Study on Structural Analogues

Research has shown that structural analogues of this compound exhibit varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
4-MethylthiazoleThiazole ringModerate antimicrobial
5-MethylthiazolidineThiazolidine ringAnticancer activity
N-[4-(phenylthio)-thiazole]Thiazole with phenylthio groupInhibitory effects on PTPase

These findings highlight the importance of specific functional groups and structural configurations in determining biological activity.

Mechanistic Insights

While direct studies on the mechanism of action for this compound are scarce, related compounds have been shown to interact with cellular proteins through hydrophobic interactions and hydrogen bonding. This suggests a potential for similar interactions in the case of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Synthetic Routes : Begin with a benzyl-protected piperidine intermediate (e.g., N-(1-benzylpiperidin-4-yl) derivatives) for controlled deprotection. React with propionyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

  • Optimization : Adjust reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for amine:propionyl chloride). Monitor progress via TLC or HPLC.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of residual solvent peaks) .

    Table 1: Synthesis Optimization Parameters

    ParameterOptimal ConditionImpact on Yield/Purity
    Temperature50°CMaximizes reaction rate
    SolventAnhydrous DCMReduces side reactions
    PurificationEthanol/water recrystallizationRemoves hydrophilic impurities

Q. Which analytical techniques are critical for confirming the molecular structure of this compound, and what are the key spectral markers?

  • Methodology :

  • 1H/13C NMR : Aromatic protons (δ 7.3–7.6 ppm for the phenyl group), propionamide methylene (δ 2.3–2.5 ppm), and thiazinan-dioxido sulfone signals (no protons directly attached) .
  • IR Spectroscopy : Strong S=O stretching vibrations at ~1120 cm⁻¹ and ~1300 cm⁻¹ for the sulfone group .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]+ matching the theoretical molecular weight (e.g., 323.35 g/mol) .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental X-ray crystallography data be resolved?

  • Methodology :

  • Computational Modeling : Perform density functional theory (DFT) geometry optimization using Gaussian or similar software. Compare bond lengths and angles with X-ray data .
  • Crystallographic Refinement : Use SHELXL (part of the SHELX suite) to refine hydrogen bonding networks and packing effects. Check for disorder in the thiazinan-dioxido ring .
  • Validation : Calculate R-factors and residual electron density maps to identify discrepancies. Cross-reference with similar structures (e.g., N-(4-(4-nitrophenoxy)phenyl)propionamide) .

Q. What strategies enhance aqueous solubility for pharmacological studies, and how are they validated?

  • Methodology :

  • Prodrug Design : Introduce sulfonamide or phosphate ester groups (e.g., N-propionylsulfonamide derivatives) to improve hydrophilicity .

  • Validation :

  • Solubility Assays : Measure equilibrium solubility in PBS (pH 7.4) using UV-Vis spectroscopy.

  • Pharmacokinetics : Assess bioavailability in animal models via LC-MS/MS plasma analysis .

    Table 2: Solubility Enhancement Strategies

    StrategyExample ModificationSolubility Increase (mg/mL)
    Sulfonamide ProdrugHM-1 derivative2.5 → 12.8
    Co-crystallizationWith fumaric acid1.8 → 9.4

Q. How is the binding affinity to serum proteins determined, and how does this impact pharmacokinetic modeling?

  • Methodology :

  • Ultrafiltration/Equilibrium Dialysis : Incubate compound with human serum albumin (HSA) at physiological concentrations (4% HSA). Measure free vs. bound fractions via HPLC .
  • Impact on PK : High protein binding (>90%) reduces free drug availability, requiring dose adjustment in pharmacokinetic models (e.g., using NONMEM software) .

Data Contradiction Resolution

Q. How can researchers resolve discrepancies in NMR data between laboratories?

  • Methodology :

  • Standardization : Use deuterated solvents (e.g., DMSO-d6) from the same supplier to eliminate solvent shift variations.
  • Cross-Validation : Compare data with published spectra of structurally related compounds (e.g., 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid) .
  • Advanced Techniques : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

Biological Activity Assessment

Q. What in vitro assays are appropriate for evaluating anti-inflammatory or antiviral activity?

  • Methodology :

  • Anti-inflammatory : LPS-induced TNF-α suppression in macrophages (IC50 determination via ELISA) .
  • Antiviral : HIV protease inhibition assays using fluorescence resonance energy transfer (FRET) substrates .

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